molecular formula C16H20N4O3S B2918944 4-Methoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 941909-20-2

4-Methoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No. B2918944
CAS RN: 941909-20-2
M. Wt: 348.42
InChI Key: LJHDWFKSCVPADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PMS-601, and it belongs to the class of pyrimidine derivatives.

Scientific Research Applications

DNA Binding and Fluorescent Staining

Pyrimidine derivatives, including those structurally similar to Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining for cell biology research, chromosome analysis, and flow cytometry (Issar & Kakkar, 2013).

Metabolism and Clinical Applications

Arylpiperazine derivatives, including pyrimidinylpiperazines like buspirone, have found clinical application in treating depression, psychosis, and anxiety due to their extensive pre-systemic and systemic metabolism, which involves interactions with various neurotransmitter receptors (Caccia, 2007).

Synthetic Methods and Therapeutic Applications

Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in asymmetric synthesis of N-heterocycles, offering pathways to create piperidines, pyrrolidines, and azetidines. These compounds are key structural motifs in many natural products and therapeutic agents (Philip et al., 2020).

Anti-inflammatory Activities

Recent research has highlighted the anti-inflammatory effects of pyrimidine derivatives, attributed to their inhibition of key inflammatory mediators. This review provides an overview of the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, suggesting their potential as novel anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Pharmacological Diversity

Pyrimidine derivatives exhibit a wide range of pharmacological activities, making them a promising scaffold for the development of new biologically active compounds. This analysis covers substances with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities, providing a basis for further drug development (Chiriapkin, 2022).

properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-13-17-15(12-16(18-13)23-2)19-8-10-20(11-9-19)24(21,22)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHDWFKSCVPADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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